molecular formula C5H8ClN5 B12916491 4-Chloro-6-(1-methylhydrazinyl)pyrimidin-5-amine CAS No. 89416-26-2

4-Chloro-6-(1-methylhydrazinyl)pyrimidin-5-amine

Cat. No.: B12916491
CAS No.: 89416-26-2
M. Wt: 173.60 g/mol
InChI Key: CZZATZLACVGGFP-UHFFFAOYSA-N
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Description

4-Chloro-6-(1-methylhydrazinyl)pyrimidin-5-amine (CAS 6959-82-6) is a pyrimidine derivative characterized by a chloro substituent at position 4, a 1-methylhydrazinyl group at position 6, and an amino group at position 3. Pyrimidine derivatives are widely studied for their roles in drug discovery, particularly as anticancer agents and enzyme inhibitors, due to their structural mimicry of nucleic acid bases .

Properties

CAS No.

89416-26-2

Molecular Formula

C5H8ClN5

Molecular Weight

173.60 g/mol

IUPAC Name

4-[amino(methyl)amino]-6-chloropyrimidin-5-amine

InChI

InChI=1S/C5H8ClN5/c1-11(8)5-3(7)4(6)9-2-10-5/h2H,7-8H2,1H3

InChI Key

CZZATZLACVGGFP-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C(=NC=N1)Cl)N)N

Origin of Product

United States

Preparation Methods

The synthesis of 4-Chloro-6-(1-methylhydrazinyl)pyrimidin-5-amine typically involves multiple steps. One common synthetic route starts with commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. This compound undergoes a series of reactions, including chlorination and nucleophilic substitution, to yield the desired pyrimidine derivative . The reaction conditions often involve the use of reagents such as phosphorus oxychloride (POCl3) and diethylisopropylamine in solvents like toluene .

Chemical Reactions Analysis

4-Chloro-6-(1-methylhydrazinyl)pyrimidin-5-amine can undergo various chemical reactions, including:

Comparison with Similar Compounds

Key Observations :

  • Methoxy-substituted analogs (e.g., CAS 88474-31-1) exhibit improved metabolic stability due to reduced oxidative degradation, a trait absent in the methylhydrazinyl variant .
  • Pyrrolidinyl substituents (e.g., CAS 626217-76-3) introduce steric bulk, which may hinder interactions with planar enzyme active sites but improve binding to hydrophobic pockets .

Biological Activity

4-Chloro-6-(1-methylhydrazinyl)pyrimidin-5-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a chloro group and a hydrazine moiety, contributing to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and enzyme-inhibitory effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H9ClN4\text{C}_7\text{H}_{9}\text{ClN}_4

This structure features:

  • A pyrimidine ring which is essential for biological activity.
  • A chlorine atom at the 4-position, which may enhance lipophilicity and bioactivity.
  • A 1-methylhydrazinyl group that can participate in various biochemical interactions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported that derivatives of pyrimidine compounds showed cytotoxic effects against HCT116 (colon cancer) and MCF7 (breast cancer) cell lines, with certain derivatives achieving EC50 values around 89 µM .

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineEC50 (µM)
This compoundHCT11689.24 ± 1.36
This compoundMCF789.37 ± 1.17

Antibacterial Activity

The antibacterial efficacy of this compound has also been evaluated. It was found to exhibit activity against Gram-positive bacteria, including strains of Staphylococcus aureus and Enterococcus faecalis. The compound's mechanism likely involves inhibition of bacterial enzyme systems critical for cell wall synthesis or metabolic processes .

Table 2: Antibacterial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus<10 µg/mL
Enterococcus faecalis<20 µg/mL

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly in pathways related to cancer progression. Its hydrazine group can form covalent bonds with active site residues in target enzymes, leading to inhibition of their activity. This property is significant for drug design aimed at specific enzymatic targets involved in tumor growth.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Binding: The compound may bind to enzymes involved in nucleic acid synthesis or metabolic pathways, leading to reduced cellular proliferation.
  • Apoptosis Induction: It may trigger apoptotic pathways in cancer cells through the activation of caspases or inhibition of anti-apoptotic proteins.

Case Studies

Several studies have highlighted the efficacy of pyrimidine derivatives similar to this compound:

  • In vitro Studies: A series of pyrimidine derivatives were synthesized and tested for anticancer activity against various cell lines, showing promising results similar to those observed with this compound .
  • Antimicrobial Studies: Research indicated that modifications in the hydrazine moiety significantly affect antibacterial potency, suggesting structure-activity relationships that could inform further development .

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